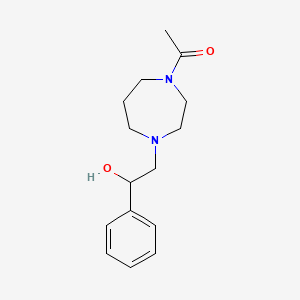![molecular formula C12H8BrF3N2O B6647272 1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B6647272.png)
1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTP and has been extensively studied for its biological and chemical properties.
Mécanisme D'action
The mechanism of action of BPTP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. BPTP has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cell signaling pathways. Additionally, BPTP has been shown to bind to certain receptors in the body, such as the adenosine A2A receptor.
Biochemical and Physiological Effects:
BPTP has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that BPTP can inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. In vivo studies have shown that BPTP can reduce tumor growth in mice and improve glucose tolerance in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPTP is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, BPTP has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, one limitation of BPTP is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research of BPTP. One direction is the further investigation of its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is the development of new MOFs using BPTP as a ligand for gas storage and separation applications. Additionally, the synthesis of new organic compounds using BPTP as a building block could lead to the discovery of new materials with unique properties.
Méthodes De Synthèse
The synthesis of BPTP involves the reaction between 5-bromopyridin-3-ylmethanol and 5-(trifluoromethyl)pyridin-2-one in the presence of a base. The reaction takes place at room temperature and yields BPTP as a yellow crystalline solid. This method is relatively simple and efficient, making BPTP readily available for research purposes.
Applications De Recherche Scientifique
BPTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BPTP has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. BPTP has also been used as a ligand in metal organic frameworks (MOFs) for gas storage and separation applications. Additionally, BPTP has been used as a building block in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2O/c13-10-3-8(4-17-5-10)6-18-7-9(12(14,15)16)1-2-11(18)19/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQWOLYWUMLVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)CC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647228.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B6647235.png)


![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
![4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647262.png)

![4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B6647290.png)

